5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
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Overview
Description
5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a unique structure combining a cyclohexanone moiety with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of acyl hydrazides with carboxylic acids under dehydrative conditions. One common method involves the reaction of α-bromo nitroalkanes with acyl hydrazides to directly form the oxadiazole ring . This method avoids the formation of intermediate diacyl hydrazides, making the process more efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexanone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: Research has explored its use in developing anti-inflammatory and anticancer agents
Mechanism of Action
The mechanism of action of 5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the arachidonic acid pathway . This inhibition can reduce the production of pro-inflammatory leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another nitrogen-containing heterocycle with applications in various fields.
N-(4-Oxocyclohexyl)acetamide: A compound with a similar cyclohexanone moiety but different functional groups.
Uniqueness
5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to its combination of the oxadiazole ring and the cyclohexanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-(4-oxocyclohexyl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C8H10N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h5H,1-4H2,(H,10,12) |
InChI Key |
XMVHDAUTKHSMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=NNC(=O)O2 |
Origin of Product |
United States |
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